molecular formula C9H14ClN3O2 B2871648 Methyl 2-(aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate;hydrochloride CAS No. 2375269-88-6

Methyl 2-(aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate;hydrochloride

Cat. No. B2871648
CAS RN: 2375269-88-6
M. Wt: 231.68
InChI Key: QWLSQGLHWXDSQS-UHFFFAOYSA-N
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Description

“Methyl 2-(aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate;hydrochloride” is a compound that belongs to the pyrazole family . Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They exhibit a wide range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .


Synthesis Analysis

The synthesis of pyrazoles involves various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to form pyrazoles . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can also be used .


Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One nitrogen atom is pyrrole-type (proton donor) and the other is pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, they can participate in a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also undergo a palladium-catalyzed coupling with aryl triflates . An iron-catalyzed route allows the synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary greatly depending on their substituent groups . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound and its derivatives can be synthesized through various chemical reactions. For example, Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into pyrazole derivatives (Harb et al., 1989).
  • Characterization : The structure of synthesized pyrazole derivatives, similar to the compound , has been identified using various spectroscopy techniques, confirming their complex chemical structure (Titi et al., 2020).

Potential Applications

  • Corrosion Inhibition : Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, showcasing their potential in industrial applications (Herrag et al., 2007).
  • Antitumor, Antifungal, and Antibacterial Properties : Some pyrazole derivatives have been identified to possess antitumor, antifungal, and antibacterial pharmacophore sites, indicating their potential in medical and pharmaceutical research (Yue et al., 2010).

Advanced Material Development

  • Preparation of Novel Heterocyclic Compounds : These compounds can be used to create novel heterocyclic compounds, which have potential applications in the development of new materials and chemical entities (Kumar & Mashelker, 2007).

Biological Activity

  • Auxin Activities : Certain derivatives have been synthesized and tested for their auxin activities, which are important in plant growth and development (Yue et al., 2010).
  • Antimicrobial and Anticancer Agents : Novel pyrazole derivatives have shown potential as antimicrobial and anticancer agents, indicating their possible use in therapeutic applications (Hafez et al., 2016).

Mechanism of Action

While the specific mechanism of action for “Methyl 2-(aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate;hydrochloride” is not explicitly stated in the sources, it’s worth noting that pyrazole derivatives can provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others .

Safety and Hazards

While specific safety and hazard information for “Methyl 2-(aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate;hydrochloride” is not available, it’s important to handle all chemical compounds with care and appropriate safety measures. For example, “Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate” has hazard statements H302-H315-H319-H335 .

Future Directions

The pyrazole nucleus is an easy-to-prepare scaffold with large therapeutic potential . Therefore, the search for new pyrazole-based compounds is of great interest to the academic community as well as industry . In particular, the most relevant results have been obtained for anticancer/anti-inflammatory compounds . The recent approval of Pirtobrutinib demonstrates the potential of these compounds .

properties

IUPAC Name

methyl 2-(aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-6(5-10)11-12-4-2-3-7(8)12;/h2-5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLSQGLHWXDSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2N=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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